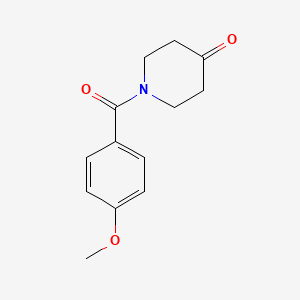

1-(4-Methoxybenzoyl)piperidin-4-one

Descripción

BenchChem offers high-quality 1-(4-Methoxybenzoyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybenzoyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methoxybenzoyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-12-4-2-10(3-5-12)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFHRKGREARMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631671 | |

| Record name | 1-(4-Methoxybenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91586-26-4 | |

| Record name | 1-(4-Methoxybenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Cornerstone of Novel Therapeutics: An In-depth Technical Guide to 1-(4-Methoxybenzoyl)piperidin-4-one

Introduction: The Strategic Importance of the Piperidin-4-one Scaffold

In the landscape of modern medicinal chemistry, the piperidin-4-one scaffold stands out as a "privileged structure"—a molecular framework that is recurrently identified as a crucial component in a multitude of biologically active compounds.[1] Its inherent structural rigidity, coupled with the capacity for stereospecific functionalization at multiple positions, renders it an exceptionally versatile building block in the design of novel therapeutics. The N-acylated derivatives of piperidin-4-one, in particular, have garnered significant attention due to their prevalence in compounds targeting a wide array of physiological pathways. This guide focuses on a key exemplar of this class: 1-(4-Methoxybenzoyl)piperidin-4-one, a compound that serves as a vital intermediate in the synthesis of more complex molecular architectures for drug discovery and development.[2]

This document provides a comprehensive technical overview of 1-(4-Methoxybenzoyl)piperidin-4-one, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental chemical and physical properties, provide a detailed, field-tested synthesis protocol with mechanistic insights, explore its reactivity, and discuss its applications as a precursor in the synthesis of pharmacologically active agents.

Physicochemical and Structural Characteristics

1-(4-Methoxybenzoyl)piperidin-4-one, also known by its synonym N-Anisoyl-4-piperidone, is a fine chemical whose properties are foundational to its utility in synthetic workflows.

Core Molecular Features

The molecule's architecture is characterized by a central piperidin-4-one ring, an aliphatic heterocyclic amine. The nitrogen atom of this ring is functionalized with a 4-methoxybenzoyl group, also known as an anisoyl group. This N-acylation is a critical feature, as it transforms the secondary amine of the parent piperidone into a tertiary amide, thereby significantly altering its electronic properties, reactivity, and conformational flexibility. The presence of the ketone at the 4-position and the methoxy-substituted aromatic ring provides multiple sites for further chemical modification.

Table 1: Physicochemical Properties of 1-(4-Methoxybenzoyl)piperidin-4-one

| Property | Value | Source(s) |

| CAS Number | 91586-26-4 | [3] |

| Molecular Formula | C₁₃H₁₅NO₃ | [3] |

| Molecular Weight | 233.26 g/mol | [3] |

| Appearance | White to off-white solid | General knowledge |

| Storage Temperature | Room Temperature | [3] |

Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one: A Detailed Protocol

The most direct and industrially scalable synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one involves the N-acylation of piperidin-4-one with 4-methoxybenzoyl chloride. This is a classic Schotten-Baumann reaction, adapted for the specific reactants.

Reaction Scheme

Caption: Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one.

Experimental Protocol

Materials:

-

Piperidin-4-one hydrochloride (or free base)

-

4-Methoxybenzoyl chloride (Anisoyl chloride)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride and anhydrous dichloromethane. If using the free base, the initial addition of triethylamine will be stoichiometric.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (2.2 equivalents if starting from the hydrochloride salt, 1.1 equivalents if starting from the free base) to the stirring suspension. The triethylamine serves as a base to neutralize the hydrogen chloride byproduct of the acylation and, if applicable, to deprotonate the piperidinium hydrochloride to the free secondary amine.

-

Acylating Agent Addition: Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via an addition funnel over 30-45 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine. The bicarbonate wash removes any unreacted 4-methoxybenzoyl chloride and the triethylammonium hydrochloride salt.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 1-(4-Methoxybenzoyl)piperidin-4-one can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford a white to off-white crystalline solid.

Causality in Experimental Design:

-

Choice of Base: Triethylamine is a common and effective organic base for this type of acylation. Its boiling point allows for easy removal during workup, and its pKa is suitable for deprotonating the piperidinium salt and scavenging the HCl generated.

-

Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the reactants and the product. Its low boiling point facilitates easy removal post-reaction.

-

Temperature Control: Maintaining a low temperature during the addition of the acyl chloride is critical to prevent side reactions and ensure a high yield of the desired product.

Spectroscopic Characterization

The structural elucidation of 1-(4-Methoxybenzoyl)piperidin-4-one is confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

Aromatic Protons: Two doublets are expected in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A doublet at approximately δ 7.4-7.5 ppm corresponds to the two protons ortho to the carbonyl group, and a doublet at around δ 6.9-7.0 ppm corresponds to the two protons ortho to the methoxy group.

-

Piperidine Ring Protons: Due to the amide bond, restricted rotation around the N-C(O) bond can lead to broadened signals for the piperidine protons at room temperature. Typically, two sets of multiplets would be observed for the methylene protons adjacent to the nitrogen (δ ~3.8-4.2 ppm) and the methylene protons adjacent to the ketone (δ ~2.5-2.8 ppm).

-

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons, is indicative of the methoxy group.

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

Carbonyl Carbons: A signal in the downfield region, around δ 207-209 ppm, corresponds to the ketone carbonyl carbon. The amide carbonyl carbon will appear at a slightly more upfield position, typically around δ 170-172 ppm.

-

Aromatic Carbons: The aromatic region will display signals for the six carbons of the benzene ring. The carbon attached to the methoxy group will be the most shielded (around δ 160-162 ppm), while the carbon attached to the carbonyl group will be more deshielded.

-

Piperidine Ring Carbons: The methylene carbons of the piperidine ring will appear in the aliphatic region, typically between δ 40-50 ppm.

-

Methoxy Carbon: The carbon of the methoxy group will resonate at approximately δ 55-56 ppm.

Infrared (IR) Spectroscopy (ATR):

-

Carbonyl Stretching: Two strong absorption bands are expected in the carbonyl region. The ketone C=O stretch will appear around 1710-1730 cm⁻¹, and the amide C=O stretch will be observed at a lower wavenumber, typically 1630-1650 cm⁻¹.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are indicative of aromatic C-H stretching.

-

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ correspond to the C-H stretching of the piperidine ring.

-

C-O Stretching: A strong band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretch of the methoxy group.

Mass Spectrometry (MS):

Mass spectrometric analysis will confirm the molecular weight of the compound.[4] The molecular ion peak ([M]⁺) is expected at an m/z of 233.[4] The fragmentation pattern would likely show a prominent peak corresponding to the 4-methoxybenzoyl cation (m/z 135) resulting from the cleavage of the amide bond.[4]

Reactivity and Further Functionalization

1-(4-Methoxybenzoyl)piperidin-4-one is a versatile intermediate due to the presence of two key reactive sites: the ketone at the C4 position and the protons on the carbons alpha to the ketone.

Caption: Key reaction pathways for 1-(4-methoxybenzoyl)piperidin-4-one.

Reactions at the Carbonyl Group:

-

Reduction: The ketone can be readily reduced to the corresponding alcohol, 4-hydroxy-1-(4-methoxybenzoyl)piperidine, using mild reducing agents such as sodium borohydride (NaBH₄). This introduces a hydroxyl group that can be further functionalized.

-

Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to introduce a diverse range of amino substituents at the 4-position.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the ketone into an exocyclic double bond, providing a scaffold for further synthetic elaborations.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents such as Grignard or organolithium reagents allows for the introduction of various alkyl or aryl groups at the C4 position, forming tertiary alcohols.

Reactions at the α-Carbons:

-

Aldol Condensation: In the presence of a base, the enolizable protons at the C3 and C5 positions can be removed to form an enolate, which can then react with aldehydes or ketones in an aldol condensation to build more complex structures.

-

α-Alkylation: The enolate can also be alkylated with alkyl halides, providing a route to substituted piperidin-4-ones.

Applications in Drug Discovery and Development

The true value of 1-(4-Methoxybenzoyl)piperidin-4-one lies in its role as a versatile starting material for the synthesis of a wide range of biologically active molecules. The piperidine core is a common feature in many approved drugs, and the ability to readily functionalize this scaffold is of paramount importance.[2]

The structural motifs accessible from this intermediate are found in compounds with activities including, but not limited to:

-

Central Nervous System (CNS) Agents: The piperidine ring is a key component of many CNS-active drugs, including antipsychotics, antidepressants, and analgesics.

-

Antihistamines: Many H1 receptor antagonists incorporate a substituted piperidine ring.

-

Opioid Receptor Modulators: The fentanyl class of potent analgesics features a 4-anilidopiperidine core, which can be synthesized from precursors derived from 4-piperidones.

-

Anticancer Agents: The piperidin-4-one moiety has been identified in various compounds with reported anticancer activities.[2]

The 4-methoxybenzoyl group, in addition to protecting the piperidine nitrogen, can also play a role in the pharmacological profile of the final compound, potentially influencing its binding to target proteins and its metabolic stability.

Conclusion

1-(4-Methoxybenzoyl)piperidin-4-one is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, straightforward and scalable synthesis, and versatile reactivity make it an invaluable intermediate for the construction of complex molecular architectures. A thorough understanding of the principles outlined in this guide will empower researchers and drug development professionals to effectively leverage this important building block in the quest for novel and improved therapeutics.

References

-

PubChem. (n.d.). Aniracetam. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PharmaCompass. (n.d.). Aniracetam. Retrieved January 21, 2026, from [Link]

-

Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

Sources

An In-Depth Technical Guide to 1-(4-Methoxybenzoyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Methoxybenzoyl)piperidin-4-one, a molecule of interest in medicinal chemistry. We will delve into its synthesis, characterization, and potential applications, grounding the discussion in the broader context of the pharmacologically significant piperidin-4-one scaffold.

Introduction: The Significance of the Piperidin-4-one Core

The piperidin-4-one moiety is a well-established "privileged scaffold" in drug discovery. Its rigid, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. This versatility has led to the incorporation of the piperidin-4-one core into numerous therapeutic agents with diverse pharmacological activities, including anticancer, anti-HIV, and central nervous system (CNS) applications.[1] The nitrogen atom of the piperidine ring allows for modifications that can modulate a compound's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic profiles.

1-(4-Methoxybenzoyl)piperidin-4-one, with the CAS Number 91586-26-4 , is a specific derivative of this important class of compounds.[2] It features an N-acylation with a 4-methoxybenzoyl group, also known as an anisoyl group. This addition not only modifies the electronic and steric properties of the piperidine nitrogen but also introduces a substituted aromatic ring, providing a handle for further synthetic elaboration or for direct interaction with target receptors.

It is crucial to distinguish 1-(4-Methoxybenzoyl)piperidin-4-one from the structurally related nootropic drug, Aniracetam (CAS Number: 72432-10-1).[3][4][5][6][7][8][9] Aniracetam is 1-(4-methoxybenzoyl)-2-pyrrolidinone, containing a five-membered pyrrolidinone ring instead of the six-membered piperidinone ring. While both share the N-anisoyl group, the different core structures lead to distinct chemical and pharmacological properties.

This guide will focus exclusively on the piperidin-4-one derivative, exploring its synthesis and potential as a versatile intermediate in the development of novel therapeutics.

Physicochemical Properties and Identification

A summary of the key identifiers and physicochemical properties of 1-(4-Methoxybenzoyl)piperidin-4-one is provided in the table below.

| Property | Value | Source |

| CAS Number | 91586-26-4 | [2] |

| Molecular Formula | C₁₃H₁₅NO₃ | Inferred from structure |

| Molecular Weight | 233.26 g/mol | Calculated |

| IUPAC Name | 1-(4-methoxybenzoyl)piperidin-4-one | [2] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. Limited solubility in water. | Inferred from structure and general knowledge of similar compounds. |

Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one

The most direct and common method for the synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one is the N-acylation of piperidin-4-one with 4-methoxybenzoyl chloride.[2] This reaction is a classic example of a nucleophilic acyl substitution.

Reaction Workflow

Caption: General workflow for the synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one.

Detailed Experimental Protocol

Materials:

-

Piperidin-4-one hydrochloride

-

4-Methoxybenzoyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of Piperidin-4-one Free Base: In a flask, dissolve piperidin-4-one hydrochloride in a minimal amount of water and cool in an ice bath. Add a sufficient amount of a strong base (e.g., 50% NaOH solution) dropwise with stirring until the pH is >12. Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of piperidin-4-one. Note: Piperidin-4-one free base can be unstable and is often used immediately.

-

Acylation Reaction: To a solution of piperidin-4-one (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Expected Yield: 60-85%.[2]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of piperidin-4-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Analytical Characterization

The structural confirmation of 1-(4-Methoxybenzoyl)piperidin-4-one is typically achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons of the 4-methoxybenzoyl group (two doublets in the aromatic region), a singlet for the methoxy group protons, and multiplets for the piperidine ring protons. The presence of the acyl group often leads to complex splitting patterns for the piperidine protons due to restricted rotation around the amide bond.

-

¹³C NMR: Will display a signal for the ketone carbonyl, the amide carbonyl, and distinct signals for the aromatic and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the ketone C=O stretch (typically around 1710-1730 cm⁻¹) and the amide C=O stretch (around 1630-1660 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₅NO₃) would be observed, confirming its molecular formula.

Potential Applications in Drug Discovery and Development

While specific biological activities for 1-(4-Methoxybenzoyl)piperidin-4-one are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic applications. The piperidin-4-one scaffold is a key component in a variety of biologically active compounds.[1]

A Scaffold for Further Elaboration

The ketone at the 4-position is a key functional group that can be readily transformed into other functionalities. For instance, it can undergo reductive amination to introduce a substituted amine, or it can be converted to a hydroxyl group via reduction, which can then be further derivatized.

Caption: Synthetic transformations of the piperidin-4-one core.

This strategic positioning of a reactive carbonyl group makes 1-(4-Methoxybenzoyl)piperidin-4-one a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs targeting CNS disorders, cancer, or infectious diseases. The 4-methoxybenzoyl group itself can play a role in receptor binding or can be modified (e.g., demethylated to a phenol) to explore structure-activity relationships.

Conclusion

1-(4-Methoxybenzoyl)piperidin-4-one is a readily synthesizable derivative of the medicinally important piperidin-4-one scaffold. While not a therapeutic agent in its own right, its true value lies in its potential as a key intermediate for the construction of more complex and potentially bioactive molecules. The straightforward synthesis and the presence of a modifiable ketone functionality make it an attractive starting point for medicinal chemists. Further research into the derivatization of this compound and the biological evaluation of its progeny could lead to the discovery of novel therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). Aniracetam. PubChem Compound Database. Retrieved from [Link]

-

PharmaCompass. (n.d.). Aniracetam | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Aniracetam. Retrieved from [Link]

-

Nordic Chems. (n.d.). Buy Aniracetam Powder 50 grams | 99% Pure Research Chemical. Retrieved from [Link]

- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

- Google Patents. (n.d.). CN103819387A - Synthesis method of aniracetam.

-

National Center for Biotechnology Information. (n.d.). 4-Piperidone. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 1-(4-Methoxybenzoyl)piperidin-4-one | 91586-26-4 [smolecule.com]

- 3. 72432-10-1 CAS MSDS (Aniracetam) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Aniracetam | C12H13NO3 | CID 2196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aniracetam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Aniracetam - Wikipedia [en.wikipedia.org]

- 7. nordicchems.is [nordicchems.is]

- 8. chemimpex.com [chemimpex.com]

- 9. Aniracetam | 72432-10-1 [amp.chemicalbook.com]

An In-Depth Technical Guide to 1-(4-Methoxybenzoyl)piperidin-4-one: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-(4-Methoxybenzoyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, characterization, and potential applications.

Introduction: The Significance of the Piperidin-4-one Scaffold

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its structural features allow for modifications at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activities. The introduction of an N-aroyl group, such as the 4-methoxybenzoyl moiety, can significantly influence the molecule's interaction with biological targets. 1-(4-Methoxybenzoyl)piperidin-4-one, in particular, combines the established piperidin-4-one core with an anisoyl group, a feature present in numerous pharmacologically active compounds. While not as extensively documented as some other piperidine derivatives, its structural components suggest its potential as a key building block in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 1-(4-Methoxybenzoyl)piperidin-4-one is crucial for its application in research and development.

| Property | Value | Source |

| Chemical Name | 1-(4-Methoxybenzoyl)piperidin-4-one | - |

| Synonyms | N-Anisoyl-4-piperidone | [3] |

| CAS Number | 91586-26-4 | [3] |

| Molecular Formula | C₁₃H₁₅NO₃ | [3] |

| Molecular Weight | 233.26 g/mol | [3] |

Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one

The primary synthetic route to 1-(4-Methoxybenzoyl)piperidin-4-one is through the N-acylation of piperidin-4-one. This reaction involves the formation of an amide bond between the secondary amine of the piperidin-4-one ring and the acyl chloride of 4-methoxybenzoyl chloride.

General Synthesis Workflow

The synthesis can be visualized as a straightforward two-step logical process, starting from commercially available precursors.

Caption: General workflow for the synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one.

Materials:

-

Piperidin-4-one hydrochloride (or the free base)

-

4-Methoxybenzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Preparation of Reactant Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-one (1 equivalent) in dichloromethane. If starting from the hydrochloride salt, use a slight excess of triethylamine (2.2 equivalents) to both neutralize the salt and act as a base for the reaction. If using the free base, 1.1 equivalents of triethylamine is sufficient. Stir the solution at room temperature until all solids have dissolved.

-

Acylation Reaction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield 1-(4-Methoxybenzoyl)piperidin-4-one as a solid.[4]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxybenzoyl group, the methoxy protons (a singlet around 3.8 ppm), and the protons of the piperidine ring. The piperidine protons will likely appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the piperidone, the amide carbonyl, the aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the amide carbonyl (around 1630-1680 cm⁻¹) and the ketone carbonyl (around 1710-1730 cm⁻¹). The C-O stretching of the methoxy group and aromatic C-H stretching bands are also expected.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) corresponding to the molecular weight of 233.26 should be observed. Fragmentation patterns can provide further structural information.

Logical Workflow for Spectroscopic Analysis

A systematic approach to spectroscopic analysis ensures accurate structure elucidation.

Caption: A logical workflow for the analytical characterization of 1-(4-Methoxybenzoyl)piperidin-4-one.

Applications in Research and Drug Development

While specific biological activities of 1-(4-Methoxybenzoyl)piperidin-4-one are not extensively reported in the scientific literature, its structural motifs suggest several potential areas of application for researchers and drug development professionals.

-

Intermediate for Complex Molecules: The presence of a reactive ketone functionality allows for further chemical transformations, making it a valuable intermediate in the synthesis of more complex piperidine-based compounds.[4]

-

Scaffold for Library Synthesis: This compound can serve as a foundational scaffold for the creation of chemical libraries for high-throughput screening. Modifications at the 4-position of the piperidine ring can lead to a diverse range of derivatives with potential biological activities.

-

Exploration of Biological Activity: Given that the piperidin-4-one core is present in compounds with a wide range of pharmacological effects, including anticancer and antiviral activities, this molecule is a candidate for screening in various biological assays.[1][2]

Conclusion

1-(4-Methoxybenzoyl)piperidin-4-one is a readily synthesizable heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide provides a foundational understanding of its properties, a reliable synthetic protocol, and a framework for its analytical characterization. For researchers and drug development professionals, this molecule represents an opportunity to explore novel chemical space and develop new therapeutic agents based on the versatile piperidin-4-one scaffold. Further investigation into its biological properties is warranted to fully elucidate its potential in various therapeutic areas.

References

-

DTIC. (2024, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

- Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.

-

PubChem. (n.d.). N-Benzoyl-4-piperidone. Retrieved from [Link]

- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

-

Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

- Van Linn, M. L., et al. (2004). Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 310(3), 943-951.

- Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236.

-

SpectraBase. (n.d.). 1-(4-methoxybenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazin-4-ium. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Methoxybenzoyl)-4-(3-methylbenzyl)piperazin-4-ium. Retrieved from [Link]

-

PubChem. (n.d.). Aniracetam. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]

- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-583.

-

PubMed Central. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tosylpiperidin-4-one. Retrieved from [Link]

-

Walsh Medical Media. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

-

PubChem. (n.d.). p-Anisoyl-p-anisidin. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2017). Piperine and isoflavan-4-one from the stems of Piper chaba Hunter and their In vitro antimicrobial activities. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Methoxybenzoyl)piperidin-4-one

This guide provides a comprehensive, methodology-driven approach to the structural verification of 1-(4-Methoxybenzoyl)piperidin-4-one. Designed for researchers and drug development professionals, this document moves beyond simple data reporting, focusing on the causal logic behind experimental choices and the synthesis of data from multiple analytical techniques to achieve an unambiguous structural assignment. The protocols described herein are designed as self-validating systems, ensuring the highest degree of scientific integrity.

Introduction and Synthetic Context

1-(4-Methoxybenzoyl)piperidin-4-one (Molecular Formula: C₁₃H₁₅NO₃, Molecular Weight: 233.26 g/mol ) is a versatile synthetic intermediate, frequently utilized in the development of novel pharmaceutical agents.[1] Its piperidin-4-one core is a recognized pharmacophore in medicinal chemistry, appearing in compounds with a wide range of biological activities.[2][3] The definitive confirmation of its molecular structure is a critical prerequisite for its use in further synthetic steps and for ensuring the validity of subsequent biological and pharmacological studies.

The typical synthesis of this compound involves the N-acylation of piperidin-4-one with 4-methoxybenzoyl chloride, often under Schotten-Baumann conditions.[4][5] Understanding this synthetic route is paramount, as it informs the analyst of potential impurities, such as unreacted starting materials or hydrolysis byproducts, which must be distinguished from the target compound during the elucidation process.

Integrated Analytical Workflow: A Multi-Technique Approach

A robust structural elucidation is not reliant on a single technique but is rather a puzzle solved by the convergence of evidence from multiple orthogonal analyses. The workflow presented here begins with establishing purity, followed by the sequential application of spectroscopic methods to define molecular weight, functional groups, and the precise atomic connectivity of the molecule.

Caption: Overall workflow for the structure elucidation of 1-(4-Methoxybenzoyl)piperidin-4-one.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Causality: Before committing to time-intensive spectroscopic analysis, it is essential to confirm the sample's purity. HPLC provides a quantitative measure of the target compound relative to any impurities. A single, sharp peak is the first indication of a successful synthesis and purification.

Experimental Protocol: Reversed-Phase HPLC

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detector: Diode Array Detector (DAD) at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Expected Outcome: A chromatogram displaying a single major peak with a purity of >98% (by peak area integration), confirming the sample is suitable for spectroscopic analysis.

Spectroscopic Elucidation: Assembling the Structural Evidence

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, the most fundamental piece of structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition, while fragmentation patterns offer clues about the molecule's substructures.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

-

System: Bruker maXis II ETD or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Sample prepared in 50:50 Acetonitrile:Water with 0.1% formic acid, infused at 5 µL/min.

-

Mass Range: 50-500 m/z.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺.

Data Interpretation: The primary goal is to observe the protonated molecular ion. The fragmentation pattern provides corroborating evidence.

| Ion | Calculated m/z (C₁₃H₁₆NO₃⁺) | Observed m/z (Expected) | Interpretation |

| [M+H]⁺ | 234.1125 | ~234.1 | Protonated molecular ion |

| [C₈H₇O₂]⁺ | 135.0441 | ~135.0 | 4-Methoxybenzoyl cation (cleavage of amide bond) |

| [C₅H₈NO]⁺ | 98.0600 | ~98.1 | Piperidin-4-one fragment after amide cleavage |

Table 1: Expected High-Resolution Mass Spectrometry Data.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the key functional groups present in the molecule. The presence of characteristic absorption bands for the amide and ketone carbonyls is a critical confirmation point.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

System: PerkinElmer Spectrum Two FT-IR or equivalent with a diamond ATR crystal.

-

Sample: A small amount of the solid compound is placed directly on the ATR crystal.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Data Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3000-2850 | Medium | C-H Stretch | Aliphatic (Piperidine) |

| ~1715 | Strong | C=O Stretch | Ketone (Piperidine) |

| ~1630 | Strong | C=O Stretch ("Amide I" band) | Tertiary Amide |

| ~1605, ~1510 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1025 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

Table 2: Key Infrared Absorption Bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments (COSY, HSQC) unambiguously link these atoms together. The restricted rotation around the amide C-N bond can lead to conformational isomers, which may be observable as broadened or duplicated signals in the NMR spectrum, particularly for the piperidine ring protons.[6][7]

Experimental Protocol: 1D and 2D NMR

-

System: Bruker Avance III 500 MHz spectrometer or equivalent.

-

Solvent: Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent can be critical and may affect chemical shifts.[8]

-

Concentration: ~10-15 mg in 0.6 mL of solvent.

-

Experiments:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H NMR Data Interpretation (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | Doublet (d) | 2H | H-2', H-6' (Aromatic) |

| ~6.95 | Doublet (d) | 2H | H-3', H-5' (Aromatic) |

| ~3.85 | Singlet (s) | 3H | -OCH₃ (Methoxy) |

| ~3.80 (broad) | Multiplet (m) | 2H | H-2eq, H-6eq (Piperidine, α to N) |

| ~3.50 (broad) | Multiplet (m) | 2H | H-2ax, H-6ax (Piperidine, α to N) |

| ~2.60 | Multiplet (m) | 4H | H-3, H-5 (Piperidine, α to C=O) |

Table 3: Predicted ¹H NMR Signal Assignments.

¹³C NMR Data Interpretation (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~207.0 | C-4 (Ketone C=O) |

| ~170.0 | Benzoyl C=O (Amide) |

| ~162.0 | C-4' (Aromatic, attached to -OCH₃) |

| ~130.0 | C-2', C-6' (Aromatic) |

| ~127.0 | C-1' (Aromatic, attached to C=O) |

| ~114.0 | C-3', C-5' (Aromatic) |

| ~55.5 | -OCH₃ (Methoxy) |

| ~45.0 (broad) | C-2, C-6 (Piperidine, α to N) |

| ~41.0 | C-3, C-5 (Piperidine, α to C=O) |

Table 4: Predicted ¹³C NMR Signal Assignments.

2D NMR for Final Connectivity Confirmation

-

¹H-¹H COSY: This experiment confirms proton-proton couplings. A key correlation will be observed between the piperidine protons at ~3.65 ppm (H-2/6) and those at ~2.60 ppm (H-3/5), confirming the integrity of the piperidinone ring.

-

¹H-¹³C HSQC: This experiment maps each proton to its directly attached carbon. It will definitively link the proton signals in Table 3 to their corresponding carbon signals in Table 4, leaving no ambiguity in the assignment.

Caption: Key ¹H-¹H COSY correlation expected in the piperidinone ring.

Conclusion: Synthesizing the Data for Final Structure Confirmation

The structure of 1-(4-Methoxybenzoyl)piperidin-4-one is unequivocally confirmed by the collective body of evidence:

-

Purity: HPLC analysis confirms the sample is a single, pure compound.

-

Molecular Formula: HRMS provides an exact mass corresponding to the elemental formula C₁₃H₁₅NO₃.[1]

-

Functional Groups: IR spectroscopy confirms the presence of a ketone, a tertiary amide, an aryl-alkyl ether, and aromatic and aliphatic C-H bonds.

-

Connectivity: A complete and self-consistent set of assignments from 1D and 2D NMR spectroscopy accounts for every proton and carbon atom and establishes the precise connectivity of the 4-methoxybenzoyl group to the nitrogen of the piperidin-4-one ring.

This systematic, multi-technique approach ensures a high-confidence structural elucidation, providing a solid foundation for any subsequent research and development activities involving this important chemical entity.

References

-

ResearchGate. (2024). Synthesis, structure elucidation, spectroscopic analysis, thermal, and NLO properties of 1-(4-methoxybenzoyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: [Link]

-

Supporting Information. Analytic Data for N-substituted anilines. Available at: [Link]

-

ResearchGate. (2024). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of a new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. Available at: [Link]

-

SpectraBase. 1-(4-methoxybenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazin-4-ium - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83. Available at: [Link]

- Google Patents. (2014). CN103819387A - Synthesis method of aniracetam.

-

Kleinpeter, E., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Available at: [Link]

-

Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Available at: [Link]

-

Di Vona, M. L., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Molecules, 18(7), 7491-7505. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Aniracetam | C12H13NO3 | CID 2196 - PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Piperidone | C5H9NO | CID 33721 - PubChem. Available at: [Link]

-

Arayne, S. M., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest. Modern Chemistry & Applications, 2(127). Available at: [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem. Available at: [Link]

-

ResearchGate. (2024). Spectral investigations of some piperidin-4-one molecular addition compounds. Available at: [Link]

-

El-Sayed, B. A., et al. (2011). Synthesis and spectroscopic characterization of piperidine/I2 charge-transfer complex in different chlorinated organic solvents. Journal of the Iranian Chemical Society, 8(S1), S1-S10. Available at: [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

-

Goundry, A., et al. (2007). Chromatographic and Spectroscopic Analysis of the Components Present in the Phenanthridinium Trypanocidal Agent Isometamidium. Journal of Agricultural and Food Chemistry, 55(10), 3848-3857. Available at: [Link]

-

Williams, P. D., et al. (1995). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist. Journal of Medicinal Chemistry, 38(23), 4634-6. Available at: [Link]

-

El-Sayed, M. A., et al. (2013). Molecular design and synthesis of 1,4-disubstituted piperazines as α(1)-adrenergic receptor blockers. Bioorganic & Medicinal Chemistry, 21(10), 2847-58. Available at: [Link]

-

ResearchGate. (2024). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

-

ResearchGate. (2024). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103819387A - Synthesis method of aniracetam - Google Patents [patents.google.com]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Chromatographic and spectroscopic analysis of the components present in the phenanthridinium trypanocidal agent isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one from piperidin-4-one

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(4-methoxybenzoyl)piperidin-4-one, a valuable intermediate in medicinal chemistry and drug development. The core of this process is the N-acylation of piperidin-4-one with 4-methoxybenzoyl chloride. This document details the robust and widely applicable Schotten-Baumann reaction conditions for this transformation. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss methods for product characterization and purification, and outline critical safety considerations. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a reliable and well-understood synthetic route to this key piperidone derivative.

Introduction: The Significance of Piperidone Scaffolds

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate for a vast array of pharmacologically active compounds.[1] Its structural motif is present in numerous FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system.[1] The ability to readily modify the piperidine nitrogen allows for the systematic exploration of structure-activity relationships (SAR), making N-acylated derivatives like 1-(4-methoxybenzoyl)piperidin-4-one highly sought-after building blocks.[2][3]

The synthesis described herein focuses on the direct acylation of the secondary amine of piperidin-4-one. This is achieved via the Schotten-Baumann reaction, a classic yet highly effective method for forming amides from amines and acyl chlorides.[4][5][6] This reaction is characterized by its operational simplicity, high yields, and adaptability to a biphasic solvent system, which facilitates an efficient reaction and straightforward work-up.[7][8]

The Schotten-Baumann Reaction: Mechanism and Principles

The synthesis of 1-(4-methoxybenzoyl)piperidin-4-one from piperidin-4-one and 4-methoxybenzoyl chloride is a nucleophilic acyl substitution reaction. The Schotten-Baumann conditions refer to the use of an aqueous base to facilitate this acylation, a technique first described by German chemists Carl Schotten and Eugen Baumann in the 1880s.[4][5][9]

Mechanistic Breakdown

The reaction proceeds through a well-established, multi-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidin-4-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate.[10][11]

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable. The electron pair from the negatively charged oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion as a leaving group.

-

Deprotonation and Neutralization: The resulting protonated amide is deprotonated. Concurrently, the hydrochloric acid (HCl) byproduct generated from the expelled chloride ion and the proton is immediately neutralized by the base (e.g., sodium hydroxide) present in the aqueous phase.[6][7][12] This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.[7][12]

The use of a two-phase system (e.g., dichloromethane and water) is a hallmark of Schotten-Baumann conditions. The organic starting materials and the final product remain in the organic phase, while the base and the neutralized HCl salt reside in the aqueous phase, simplifying separation and work-up.[4][5]

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine piperidin-4-one hydrochloride (5.00 g, 36.9 mmol) and dichloromethane (50 mL). In a separate beaker, prepare a solution of sodium hydroxide (4.42 g, 110.7 mmol) in deionized water (50 mL) and cool it in an ice bath.

-

Basification and Cooling: Add the cold aqueous NaOH solution to the flask containing the piperidin-4-one suspension. Place the flask in an ice-water bath and stir vigorously for 15-20 minutes to ensure the free base of piperidin-4-one is formed and partitioned into the organic layer. The temperature of the mixture should be maintained between 0 and 5 °C.

-

Addition of Acylating Agent: Add 4-methoxybenzoyl chloride (6.88 g, 40.3 mmol) dropwise to the rapidly stirred biphasic mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. [13]A white precipitate of the product may begin to form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidin-4-one is consumed.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing: Combine all organic layers and wash sequentially with 1 M HCl (to remove any unreacted amine, optional), saturated sodium bicarbonate solution (50 mL) (to remove any remaining acid), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to afford 1-(4-methoxybenzoyl)piperidin-4-one as a white to off-white crystalline solid. [14]

Product Characterization

The identity and purity of the synthesized 1-(4-methoxybenzoyl)piperidin-4-one should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Aromatic protons (4-methoxybenzoyl group) will appear in the downfield region (~6.8-8.0 ppm). The methoxy group protons will be a singlet around 3.8 ppm. The piperidone ring protons will appear as multiplets in the aliphatic region. [15] |

| IR Spectroscopy | A strong absorption band for the ketone carbonyl (C=O) is expected around 1710-1720 cm⁻¹. A second strong band for the amide carbonyl (N-C=O) will appear at a lower frequency, around 1630-1650 cm⁻¹, due to resonance. [15] |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 233, corresponding to the molecular weight of the product (C₁₃H₁₅NO₃). [15] |

| UV-Vis Spectroscopy | The primary absorption band is expected around 280-290 nm, corresponding to π→π* transitions within the 4-methoxybenzoyl chromophore. [15] |

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Methoxybenzoyl chloride (CAS 100-07-2): This reagent is corrosive and causes severe skin burns and eye damage. [16]It reacts exothermically with water and bases. [17]Handle with extreme care, avoid inhalation of vapors, and prevent contact with moisture. [17][18][19]In case of fire, use CO₂, dry chemical, or alcohol-resistant foam; do not use water directly on the material. [16][20]* Sodium Hydroxide (NaOH): A strong base that is corrosive and can cause severe burns. Handle with care.

-

Dichloromethane (DCM): A volatile organic solvent. Avoid inhaling vapors and ensure adequate ventilation.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

The Schotten-Baumann reaction provides an efficient, scalable, and reliable method for the synthesis of 1-(4-methoxybenzoyl)piperidin-4-one. By carefully controlling reaction parameters such as temperature and stoichiometry, and by adhering to the detailed protocol and safety guidelines outlined in this document, researchers can consistently obtain high yields of this valuable chemical intermediate. The straightforward nature of the reaction and purification makes it an excellent choice for both academic and industrial laboratory settings.

References

-

Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

BYJU'S. (2019-11-17). Schotten Baumann Reaction. [Link]

-

Quora. (2020-07-02). What is the Schottan-Baumann reaction?. [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

-

The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link]

-

Chemistry Notes. (2023-08-23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

-

Name Reaction. (2025-12-24). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

-

Grokipedia. Schotten–Baumann reaction. [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

Chemical Review and Letters. (2021-10-30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. testbook.com [testbook.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. assets-global.website-files.com [assets-global.website-files.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. chemistry-reaction.com [chemistry-reaction.com]

- 12. quora.com [quora.com]

- 13. benchchem.com [benchchem.com]

- 14. chemrevlett.com [chemrevlett.com]

- 15. Buy 1-(4-Methoxybenzoyl)piperidin-4-one | 91586-26-4 [smolecule.com]

- 16. fishersci.com [fishersci.com]

- 17. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-(4-Methoxybenzoyl)piperidin-4-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxybenzoyl)piperidin-4-one, a heterocyclic ketone with significant potential in medicinal chemistry. The piperidin-4-one scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer and neuroprotective effects. This document details the synthesis, physicochemical characterization, and known biological activities of 1-(4-Methoxybenzoyl)piperidin-4-one and its analogs, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Significance of the Piperidin-4-one Scaffold

The piperidine ring is a ubiquitous structural motif in numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Within this class of compounds, piperidin-4-ones have emerged as particularly versatile intermediates for the synthesis of a diverse array of biologically active molecules.[3] The presence of a ketone functional group at the 4-position provides a convenient handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatives of the piperidin-4-one core have been reported to possess a broad spectrum of pharmacological activities, including but not limited to:

This guide focuses specifically on 1-(4-Methoxybenzoyl)piperidin-4-one, a derivative that combines the established piperidin-4-one scaffold with a 4-methoxybenzoyl group. The introduction of the methoxybenzoyl moiety can influence the molecule's electronic properties, lipophilicity, and potential for specific receptor interactions, making it an intriguing candidate for further investigation in various therapeutic areas.

Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one

The synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one is typically achieved through the N-acylation of a piperidin-4-one precursor. A general and reliable method involves the reaction of 4-piperidone with 4-methoxybenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: N-Acylation of 4-Piperidone

This protocol describes a standard procedure for the synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one.

Materials:

-

4-Piperidone hydrochloride

-

4-Methoxybenzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

To a stirred solution of 4-piperidone hydrochloride (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-(4-Methoxybenzoyl)piperidin-4-one as a solid.

Causality Behind Experimental Choices:

-

Use of a base: Triethylamine is used to deprotonate the piperidinium hydrochloride to the free secondary amine, which is the nucleophilic species that attacks the acyl chloride. An excess of the base is used to ensure complete deprotonation and to neutralize the HCl generated during the reaction.

-

Aprotic Solvent: Dichloromethane is a common choice as it is relatively inert and effectively dissolves both the starting materials and the product.

-

Aqueous Workup: The washing steps with sodium bicarbonate, water, and brine are crucial for removing unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

-

Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of the desired product in high purity.

Synthesis Workflow Diagram:

Caption: Drug development pipeline for piperidin-4-one-based anticancer agents.

Neuroprotective Potential

Derivatives of piperidine have shown promise as neuroprotective agents. [4][7]For instance, piperine, a naturally occurring piperidine alkaloid, has demonstrated protective effects on dopaminergic neurons in a mouse model of Parkinson's disease through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. [4] While specific studies on the neuroprotective effects of 1-(4-Methoxybenzoyl)piperidin-4-one are limited in the searched literature, the N-acyl piperidine scaffold is a key component in the design of multi-target drug candidates for neurodegenerative diseases like Alzheimer's. [1][8]These compounds are often designed to inhibit cholinesterases and the aggregation of amyloid-beta peptides. [8]The 4-methoxybenzoyl group could potentially enhance the blood-brain barrier permeability and modulate the interaction with specific CNS targets. Further research is warranted to explore the neuroprotective potential of 1-(4-Methoxybenzoyl)piperidin-4-one and its derivatives.

Conclusion

1-(4-Methoxybenzoyl)piperidin-4-one is a synthetically accessible and versatile heterocyclic compound with significant potential for the development of novel therapeutic agents. Its structural features, combining the privileged piperidin-4-one scaffold with a methoxy-substituted aroyl group, make it an attractive starting point for the design of new anticancer and neuroprotective drugs. This technical guide provides a solid foundation of its synthesis, characterization, and potential applications, encouraging further research into the pharmacological properties of this promising molecule and its derivatives.

References

-

Yang W, Chen YH, et al. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Int J Mol Med. 2015;36(5):1369-1376. [Link]

-

Li, X., et al. Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence. Journal of Enzyme Inhibition and Medicinal Chemistry. 2015;30(6):934-943. [Link]

-

Patil, R., et al. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. 2021;59(9):929-940. [Link]

-

Wang, Y., et al. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. 2022;27(19):6429. [Link]

-

Fuchs, J. R., et al. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. Chemistry & Biodiversity. 2018;15(7):e1800109. [Link]

-

Grienke, U., et al. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants. 2023;12(3):589. [Link]

-

Sahu, S. K., et al. Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry. 2013;13(4):565-583. [Link]

-

Banks, H. D. Piperidine Synthesis. DTIC. 1992. [Link]

-

Yildirim, I., et al. Synthesis, molecular modeling and evaluation of novel N'-2-(4-benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives as dual inhibitors for cholinesterases and Aβ aggregation. Bioorganic & medicinal chemistry. 2013;21(2):465-475. [Link]

-

Manian, R., et al. Novel 3,5-bis(arylidiene)-4-piperidone based monocarbonyl analogs of curcumin: Anticancer activity evaluation and mode of action study. Med. Chem. Commun. 2014;5:576-589. [Link]

-

Ramalingam, A. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. 2021;4(4):192-199. [Link]

- Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

Journal of Pharmacognosy and Phytochemistry. Piperine and isoflavan-4-one from the stems of Piper chaba Hunter and their In vitro antimicrobial activities. [Link]

-

ResearchGate. ¹H (black) and 13C NMR (blue) chemical shifts along with selected HMBC correlations of 4c. [Link]

-

Banks, H. D. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

Hayamizu, K., et al. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry. 1989;27(9):899-900. [Link]

-

Glaser, R. 1H and 13C NMR studies on the oxydimethyleneaminomethyl fragment in six‐ and eight‐membered rings. The solution stereochemistry of N‐methyl diastereomers of phendimetrazine (an oxazine anorexic drug) versus nefopam (a benzoxazocine analgesic drug). Magnetic Resonance in Chemistry. 1989;27(12):1144-1151. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular modeling and evaluation of novel N'-2-(4-benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives as dual inhibitors for cholinesterases and Aβ aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 1-(4-Methoxybenzoyl)piperidin-4-one

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(4-Methoxybenzoyl)piperidin-4-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. The piperidin-4-one scaffold is a well-established pharmacophore, and its N-acylation with moieties such as the 4-methoxybenzoyl group creates versatile intermediates for drug discovery and development.[1] This document details the compound's structural and physicochemical properties, outlines its chemical reactivity, and provides standardized protocols for its analytical characterization. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Structure

1-(4-Methoxybenzoyl)piperidin-4-one is a disubstituted piperidine derivative. It features a piperidin-4-one core, which is a six-membered nitrogen-containing heterocycle with a ketone functional group at the 4-position. The nitrogen atom is functionalized as a tertiary amide through its linkage to a 4-methoxybenzoyl (anisoyl) group.

-

IUPAC Name: 1-(4-methoxybenzoyl)piperidin-4-one[2]

-

CAS Number: 91586-26-4[2]

-

Molecular Formula: C₁₃H₁₅NO₃[2]

-

Molecular Weight: 233.26 g/mol [2]

The presence of three key functional groups—a ketone, a tertiary amide, and a methoxy-substituted aromatic ring—defines the chemical behavior and analytical signature of this molecule.

Physicochemical Properties

The physical state and solubility of 1-(4-Methoxybenzoyl)piperidin-4-one are critical parameters for its handling, storage, and application in synthetic protocols. The quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₃ | [2] |

| Molecular Weight | 233.26 g/mol | [2] |

| CAS Number | 91586-26-4 | [2] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and acetone. | [2] |

Chemical Characteristics and Synthesis

The chemical reactivity of 1-(4-Methoxybenzoyl)piperidin-4-one is dictated by its principal functional groups. The ketone at C-4 is susceptible to nucleophilic attack and can undergo reactions such as reduction, reductive amination, and Wittig reactions. The tertiary amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions to yield piperidin-4-one and 4-methoxybenzoic acid.[2] The electron-rich aromatic ring can potentially undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the adjacent carbonyl group makes this less favorable.

Synthesis Pathway

The most direct synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one involves the N-acylation of a piperidin-4-one precursor.[2] This is a standard Schotten-Baumann reaction, where the secondary amine of the piperidin-4-one ring attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. A non-nucleophilic base, such as triethylamine, is typically used to scavenge the HCl byproduct generated during the reaction.[2]

Caption: General synthesis scheme for 1-(4-Methoxybenzoyl)piperidin-4-one.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the standard operating procedures for its analysis.

Experimental Workflow for Analysis

The logical flow for characterizing a new batch of 1-(4-Methoxybenzoyl)piperidin-4-one involves sequential analysis to confirm its structure and purity.

Caption: Standard analytical workflow for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The analysis reveals two distinct carbonyl stretching frequencies, which is a hallmark of this compound's structure.

Protocol:

-